molecular formula C17H16ClNO2 B2513434 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 1791059-11-4

2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No.: B2513434
CAS No.: 1791059-11-4
M. Wt: 301.77
InChI Key: FWUKFDLIBWKRIZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a chlorophenyl group and a benzofuran moiety, which are linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the Acetamide Bridge: The final step involves the formation of the acetamide bridge by reacting the benzofuran derivative with an appropriate amine and acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide bridge, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(benzofuran-2-ylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-(2,3-dihydrobenzofuran-2-ylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-(3-benzofuranyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is unique due to the specific positioning of the chlorophenyl and benzofuran groups, which may confer distinct chemical and biological properties. This unique structure can result in different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-3-1-5-12(15)9-17(20)19-10-13-11-21-16-8-4-2-6-14(13)16/h1-8,13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKFDLIBWKRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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